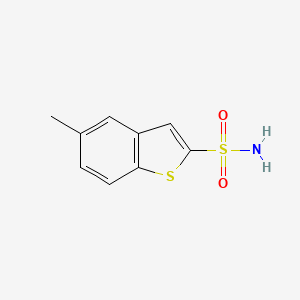
5-methyl-1-benzothiophene-2-sulfonamide
Cat. No. B8570071
M. Wt: 227.3 g/mol
InChI Key: PKWCBMGRIFNCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07282595B2
Procedure details


5-Methyl-benzo[b]thiophene (220 mg, 1.5 mmol) is dissolved in dry THF (1.5 mL) and cooled to 0° C. To this solution is slowly added 1.6 M n-BuLi in hexane (1.0 mL, 1.6 mmol) and the temperature maintained at 0° C. and the reaction mixture stirred for 20 min. Then the heterogeneous mixture is diluted with 2 mL of THF and transferred by canula to a well-stirred solution of sulfuryl chloride (245 μL, 4.6 mmol) in hexane (1.5 mL) at 0° C. After 1 hr, the suspension is diluted with acetone and the resulting solution of acid chloride is added slowly to a solution of 2 mL of NH4OH in acetone (5 mL). The mixture is diluted with water and acidified with conc. HCl. The aqueous solution is acidified and the product is extracted into ethyl acetate. The organic phase is washed with water and brine, dried (Na2SO4), and evaporated. The crude product is purified by silica gel chromatography (eluent: hexane 3/ethyl acetate 1) to afford the title compound (53 mg, 16%).








[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[Li]CCCC.[S:16](Cl)(Cl)(=[O:18])=[O:17].[NH4+:21].[OH-].Cl>C1COCC1.CCCCCC.CC(C)=O.O>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[S:6][C:7]([S:16]([NH2:21])(=[O:18])=[O:17])=[CH:8][C:4]=2[CH:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC2=C(SC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Six
|
Name
|
|
|
Quantity
|
245 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Seven
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Nine
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature maintained at 0° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hr
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted into ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by silica gel chromatography (eluent: hexane 3/ethyl acetate 1)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(SC(=C2)S(=O)(=O)N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53 mg | |
| YIELD: PERCENTYIELD | 16% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

